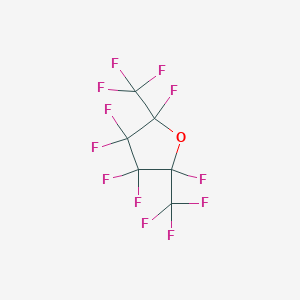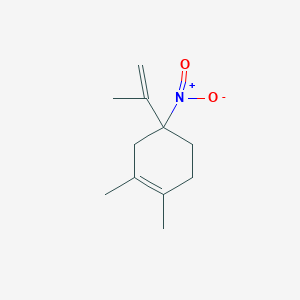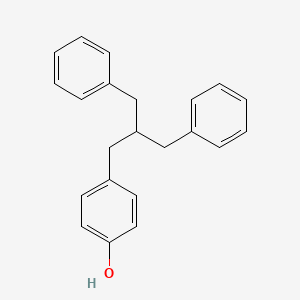
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane is a fluorinated organic compound with the molecular formula C6F12O It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane typically involves the fluorination of precursor molecules under controlled conditions. One common method involves the reaction of hexafluoropropylene oxide with trifluoromethylating agents. The reaction is carried out in the presence of catalysts such as antimony pentafluoride (SbF5) or cobalt trifluoride (CoF3) at elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can yield partially fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce perfluorinated carboxylic acids, while reduction can yield partially fluorinated alcohols.
Applications De Recherche Scientifique
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and materials.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules and probes.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and surfactants.
Mécanisme D'action
The mechanism by which 2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane exerts its effects is primarily related to its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity. Fluorine atoms can form strong bonds with carbon, oxygen, and other elements, influencing the compound’s chemical behavior and interactions with molecular targets. The pathways involved in its reactions often include the formation of stable intermediates and transition states, which contribute to the compound’s unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,5-Hexafluoro-4,5-bis(trifluoromethyl)tetrahydrofuran: This compound shares a similar structure but differs in the arrangement of fluorine atoms and the presence of a tetrahydrofuran ring.
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: Another fluorinated compound with a different functional group arrangement.
1,3-Bis(trifluoromethyl)benzene: A fluorinated aromatic compound with distinct chemical properties.
Uniqueness
2,3,3,4,4,5-Hexafluoro-2,5-bis(trifluoromethyl)oxolane is unique due to its specific arrangement of fluorine atoms and the presence of an oxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
59663-83-1 |
|---|---|
Formule moléculaire |
C6F12O |
Poids moléculaire |
316.04 g/mol |
Nom IUPAC |
2,3,3,4,4,5-hexafluoro-2,5-bis(trifluoromethyl)oxolane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(12,6(16,17)18)19-3(1,11)5(13,14)15 |
Clé InChI |
IDNCPUJUORQTOQ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(OC1(C(F)(F)F)F)(C(F)(F)F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)

![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)



![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)

![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
